![molecular formula C11H20N4O3S2 B4758674 N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4758674.png)
N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide
Overview
Description
N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide, also known as AKT inhibitor VIII, is a chemical compound that has been extensively studied for its potential in cancer treatment.
Mechanism of Action
N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibits N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide activation by binding to its PH domain, which prevents the recruitment of N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide to the cell membrane. This, in turn, inhibits downstream signaling pathways that are essential for cell survival and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has potent anti-proliferative effects on a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. Additionally, it has been observed to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to radiation therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is its selectivity towards N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide, which reduces the risk of off-target effects. However, its low solubility in aqueous solutions and poor pharmacokinetic properties pose challenges for in vivo studies.
Future Directions
There are several future directions for the research on N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide. Firstly, the development of more potent and selective N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibitors that can overcome the limitations of N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is an area of active research. Secondly, the combination of N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibitors with other targeted therapies or chemotherapy could enhance their efficacy and reduce resistance. Lastly, the exploration of the potential of N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibitors in combination with immunotherapy is an exciting avenue for future research.
Conclusion:
In summary, N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is a promising N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibitor that has shown potent anti-cancer effects in preclinical studies. While there are limitations to its use, the development of more potent and selective N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibitors and the exploration of combination therapies offer exciting opportunities for future research in cancer treatment.
Scientific Research Applications
N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been extensively studied for its potential as an N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide inhibitor in cancer treatment. N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is a protein kinase that plays a crucial role in cell proliferation, survival, and metabolism. Overexpression of N-allyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been observed in many types of cancer, making it an attractive target for cancer therapy.
properties
IUPAC Name |
1-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S2/c1-3-6-12-11(19)14-13-10(16)9-5-4-7-15(8-9)20(2,17)18/h3,9H,1,4-8H2,2H3,(H,13,16)(H2,12,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZIIXHKRINTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-(prop-2-en-1-yl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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